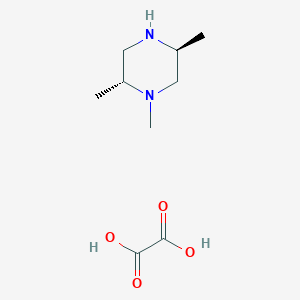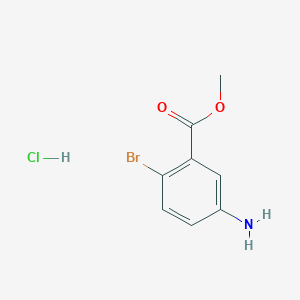![molecular formula C10H20ClNO4S B1473428 Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride CAS No. 1823802-09-0](/img/structure/B1473428.png)
Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride
Overview
Description
Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride is a chemical compound with the following properties:
- CAS Number : 1823802-09-0
- Molecular Formula : C<sub>10</sub>H<sub>20</sub>ClNO<sub>4</sub>S
- Molecular Weight : 285.79 g/mol
- IUPAC Name : Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride
- InChI Code : 1S/C<sub>10</sub>H<sub>19</sub>NO<sub>4</sub>S.ClH/c1-15-10(12)4-7-16(13,14)8-9-2-5-11-6-3-9;/h9,11H,2-8H<sub>2</sub>,1H<sub>3</sub>;1H
Molecular Structure Analysis
The molecular structure of Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride consists of a piperidine ring attached to a sulfonyl group via a methyl ester linkage. The chlorine atom (hydrochloride) is also part of the structure. The arrangement of atoms and bonds can be visualized using molecular modeling software.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, such as nucleophilic substitutions, acid-base reactions, and ester hydrolysis. Investigating its reactivity and potential transformations is essential for understanding its behavior.
Physical And Chemical Properties Analysis
- Solubility : Investigate its solubility in different solvents (e.g., water, organic solvents).
- Melting Point : Determine the melting point to assess its stability.
- Stability : Evaluate its stability under various conditions (e.g., temperature, pH).
- Spectroscopic Data : Collect NMR, IR, and mass spectrometry data for characterization.
Safety And Hazards
- Toxicity : Assess its toxicity profile through in vitro and in vivo studies.
- Handling Precautions : Follow safety guidelines when handling this compound.
- Environmental Impact : Consider its impact on the environment during disposal.
Future Directions
- Biological Activity : Investigate its potential as a drug candidate or chemical probe.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance its properties.
- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.
- Formulation : Develop suitable formulations for administration.
Please note that this analysis is based on available information, and further research is necessary to fully understand the compound’s properties and applications123.
properties
IUPAC Name |
methyl 3-(piperidin-4-ylmethylsulfonyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S.ClH/c1-15-10(12)4-7-16(13,14)8-9-2-5-11-6-3-9;/h9,11H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYAIGXXWCSQCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS(=O)(=O)CC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



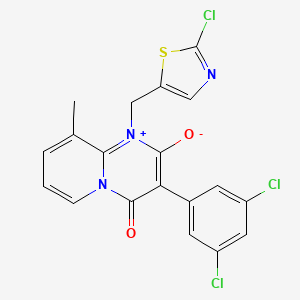
![{[1-(1-naphthyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473347.png)
![Methyl 3-[(piperidin-3-ylmethyl)sulfonyl]propanoate hydrochloride](/img/structure/B1473349.png)

![3-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473351.png)
![Methyl 5-[(tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylate](/img/structure/B1473352.png)
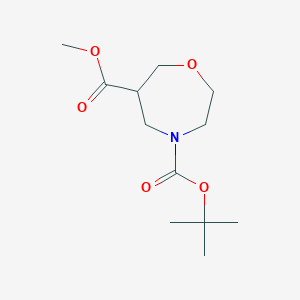
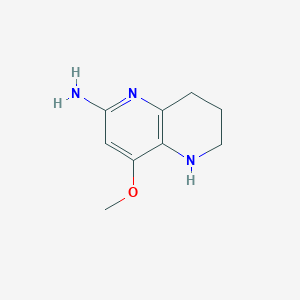
![1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride](/img/structure/B1473356.png)
![Methyl 3-([2-(piperidin-2-YL)ethyl]sulfanyl)propanoate hydrochloride](/img/structure/B1473358.png)
![5-(2-Thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B1473360.png)

